molecular formula C12H15ClN2O B1463754 2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide CAS No. 1311316-78-5

2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B1463754
CAS No.: 1311316-78-5
M. Wt: 238.71 g/mol
InChI Key: ASFHHDDCCDCZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloroacetamide group attached to an indole moiety, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Alkylation: The indole derivative is then alkylated with 2-chloroethylamine to introduce the ethylamine side chain.

    Acylation: The final step involves the acylation of the amine group with chloroacetyl chloride to form the chloroacetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Electrophilic Substitution: The indole ring is susceptible to electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Electrophilic Substitution: Reagents include halogens (e.g., chlorine, bromine), nitric acid, and sulfuric acid.

Major Products Formed

    Nucleophilic Substitution: Substituted amides or other derivatives depending on the nucleophile used.

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the indole moiety.

    Electrophilic Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.

    Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide: Similar structure but with a different substitution pattern on the indole ring.

    N-(2-chloroethyl)-N-(2,3-dihydro-1H-indol-1-yl)acetamide: Similar structure but with variations in the alkylation pattern.

    2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]benzamide: Similar structure but with a benzamide group instead of an acetamide group.

Uniqueness

2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-9-12(16)14-6-8-15-7-5-10-3-1-2-4-11(10)15/h1-4H,5-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFHHDDCCDCZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.